3-Phenylcyclobutan-1-amine
Overview
Description
3-Phenylcyclobutan-1-amine is an organic compound with the molecular formula C10H13N. It is a cyclobutane derivative where a phenyl group is attached to the third carbon of the cyclobutane ring, and an amine group is attached to the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylcyclobutan-1-amine typically involves the following steps:
Cyclobutanone Formation: The initial step involves the formation of cyclobutanone from a suitable precursor.
Phenylation: The cyclobutanone is then subjected to a phenylation reaction to introduce the phenyl group at the third carbon position.
Amination: Finally, the phenylated cyclobutanone undergoes amination to introduce the amine group at the first carbon position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts and controlled reaction environments to facilitate the phenylation and amination steps efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
3-Phenylcyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential as a cholinesterase inhibitor, which could have implications in treating neurodegenerative diseases like Alzheimer’s.
Medicine: Its role as a cholinesterase inhibitor makes it a candidate for drug development.
Industry: It is used in the synthesis of various chemical intermediates and fine chemicals
Mechanism of Action
The primary mechanism of action of 3-Phenylcyclobutan-1-amine involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
1-Phenylcyclobutanamine: Similar in structure but differs in the position of the phenyl group.
Cyclobutanamine Derivatives: Various derivatives with different substituents on the cyclobutane ring.
Uniqueness: 3-Phenylcyclobutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase sets it apart from other cyclobutanamine derivatives, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-phenylcyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXKVDLXKYYYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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